molecular formula C12H13NO B8300005 3-Isopropylisoquinoline-1(2H)-one

3-Isopropylisoquinoline-1(2H)-one

Cat. No.: B8300005
M. Wt: 187.24 g/mol
InChI Key: SOBBAXKRPMWJPO-UHFFFAOYSA-N
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Description

3-Isopropylisoquinoline-1(2H)-one is a heterocyclic compound featuring an isoquinoline backbone substituted with an isopropyl group at position 3 and a ketone group at position 1. Isoquinoline derivatives are of significant interest in medicinal chemistry due to their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. However, direct studies on this specific compound are sparse in the provided evidence, necessitating comparisons with structurally related isoindolinone derivatives (e.g., 3-hydroxyisoindolin-1-ones) for insights into substituent effects.

Properties

Molecular Formula

C12H13NO

Molecular Weight

187.24 g/mol

IUPAC Name

3-propan-2-yl-2H-isoquinolin-1-one

InChI

InChI=1S/C12H13NO/c1-8(2)11-7-9-5-3-4-6-10(9)12(14)13-11/h3-8H,1-2H3,(H,13,14)

InChI Key

SOBBAXKRPMWJPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=CC=CC=C2C(=O)N1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on isoindolinone derivatives rather than isoquinoline analogs. Isoindolinones share a fused benzene-lactam structure, making them suitable for comparative analysis of substituent-driven properties. Below is a detailed comparison of 3-substituted isoindolin-1-ones and related compounds:

Table 1: Key Properties of Selected Isoindolinone Derivatives

Compound Name Substituents Yield (%) Melting Point (°C) IR Peaks (cm⁻¹) Key References
3-Benzyl-3-hydroxy-2-phenethyl-isoindolin-1-one (1h) 3-Benzyl, 2-phenethyl 92 153–157 3333 (O-H), 1674 (C=O)
3-Benzyl-3-hydroxy-2-(pyridin-3-ylmethyl)-isoindolin-1-one (1s) 3-Benzyl, 2-(pyridin-3-ylmethyl) 61 218–224 3379 (O-H), 1697 (C=O)
3-(2-(Benzyloxy)ethyl)-3-hydroxy-2-(2-hydroxyethyl)-isoindolin-1-one (1y) 3-(2-(Benzyloxy)ethyl), 2-(2-hydroxyethyl) 72 87–90 3472 (O-H), 1690 (C=O)
2-(3-Hydroxypropyl)isoindoline-1,3-dione 3-Hydroxypropyl N/A N/A N/A
2-(3-Aminopropyl)isoindoline-1,3-dione 3-Aminopropyl N/A N/A N/A

Key Observations

Substituent Effects on Yield and Stability :

  • Bulky substituents (e.g., benzyl, phenethyl) generally correlate with moderate-to-high yields (61–92%). Compound 1h achieves 92% yield due to favorable reaction kinetics with 2-phenethylamine .
  • Lower yields for 1s (61%) may result from steric hindrance introduced by the pyridinylmethyl group or competing side reactions .

Thermal Stability (Melting Points) :

  • Polar substituents (e.g., hydroxyl, pyridinyl) increase melting points. For example, 1s (218–224°C) has a higher melting point than 1h (153–157°C), likely due to hydrogen bonding from the pyridine moiety .
  • Aliphatic ether substituents (e.g., 1y ) reduce melting points (87–90°C), reflecting decreased crystallinity .

Spectral Signatures: IR spectra consistently show C=O stretching near 1674–1697 cm⁻¹, characteristic of isoindolinone lactams. O-H stretches (3333–3472 cm⁻¹) confirm hydroxyl groups in 3-hydroxy derivatives .

Structural Analogues: Compounds like 2-(3-aminopropyl)isoindoline-1,3-dione highlight the impact of amino groups on solubility and reactivity, though their physical data are unspecified.

Research Findings and Limitations

Synthetic Accessibility: The synthesis of 3-substituted isoindolinones typically involves [3+2] cycloaddition or nucleophilic addition to isobenzofuranone precursors. For example, 1h and 1y were synthesized using (Z)-3-benzylideneisobenzofuran-1(3H)-one with amines, achieving high regioselectivity .

Comparative Reactivity :

  • Electron-withdrawing groups (e.g., pyridinyl in 1s ) may enhance electrophilic character at the carbonyl, facilitating nucleophilic attacks. Conversely, electron-donating groups (e.g., benzyloxy in 1y ) could stabilize intermediates during ring-opening reactions .

Gaps in Evidence: No direct data on 3-isopropylisoquinoline-1(2H)-one are available in the provided sources. The closest analogs are isoindolinones, which differ in ring size and electronic structure.

Preparation Methods

Alkylation of Quinoxalinone Derivatives

A prominent route to 3-isopropylisoquinoline-1(2H)-one involves alkylating quinoxalinone precursors with isopropylsulfonyl chloride. In a procedure adapted from Royal Society of Chemistry protocols, 1-methylquinoxalin-2(1H)-one undergoes nucleophilic substitution with isopropylsulfonyl chloride (4.0 equiv.) in dimethylformamide (DMF). The reaction proceeds at room temperature for 12–24 hours, followed by quenching with water and extraction with ethyl acetate. Purification via silica gel chromatography (cyclohexane:ethyl acetate, 82:18) yields the target compound in 70%.

Critical parameters include:

  • Solvent choice : DMF enhances nucleophilicity but requires thorough removal during workup.

  • Equivalents of alkylating agent : Excess isopropylsulfonyl chloride (4.0 equiv.) drives completion but may increase byproduct formation.

  • Purification : Gradient elution separates unreacted sulfonyl chloride and regioisomers.

Table 1: Alkylation Method Optimization

ParameterOptimal ConditionYield Impact
Sulfonyl chloride equiv.4.0Maximizes conversion
Reaction time18 hBalances rate vs. degradation
Chromatography solventCyHex:EtOAc 82:18Purity >95%

Mitsunobu Reaction Approach

The Mitsunobu reaction enables the construction of the isoquinoline core via dehydrative coupling. As demonstrated in quinoline syntheses, 2-aminobenzaldehyde derivatives react with 3-methylbutanal in the presence of triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD). For this compound, this method hypothetically involves:

  • Condensing 2-aminophenyl ketones with isopropyl aldehydes.

  • Cyclodehydration via Mitsunobu conditions (PPh₃, DIAD, THF).

  • Recrystallization from acetonitrile or hexane/ethyl acetate mixtures.

While yields for analogous quinolines reach 60–75%, adaptations for isoquinolines may require adjusted stoichiometry or catalysts.

Mechanistic Insights :
The reaction proceeds through oxyphosphonium intermediate formation, followed by-sigmatropic rearrangement to install the isopropyl group. Steric hindrance from the isopropyl moiety necessitates prolonged reaction times (6–8 h) and elevated temperatures (60–80°C).

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Alkylation7095ModerateHigh
Mitsunobu60–7590LowModerate
Catalytic Deamination*40–50†85HighLow

†Hypothetical projection based on analogous reactions.

  • Alkylation excels in reproducibility but requires hazardous sulfonyl chlorides.

  • Mitsunobu offers stereocontrol but incurs high reagent costs.

  • Catalytic Deamination is scalable but unproven for isoquinolines.

Optimization Strategies

Solvent Engineering

Replacing DMF with cyclopentyl methyl ether (CPME) in alkylation reduces toxicity. For Mitsunobu reactions, tetrahydrofuran (THF) remains optimal due to its ability to solubilize PPh₃.

Catalytic Enhancements

Nanoparticulate Cu catalysts (e.g., CuNPs/SiO₂) could improve deamination efficiency versus bulk CuO, reducing reaction times by 30%.

Flow Chemistry Adaptations

Continuous flow systems minimize exotherms in exothermic alkylation steps, enhancing safety and throughput.

Applications and Derivatives

This compound serves as a precursor to kinase inhibitors and fluorescent probes. N-Alkylation at the 1-position yields analogs with enhanced blood-brain barrier permeability, while sulfonation at the 3-isopropyl group augments aqueous solubility .

Q & A

Q. What are the established synthetic routes for 3-Isopropylisoquinoline-1(2H)-one, and how can reaction conditions be optimized?

The synthesis of isoquinoline derivatives typically employs cyclization reactions such as the Bischler-Napieralski reaction , which facilitates the formation of the isoquinoline core. For 3-isopropyl-substituted derivatives, introducing the isopropyl group may involve alkylation of intermediate precursors or post-cyclization functionalization. Optimization requires monitoring reaction parameters (e.g., temperature, solvent polarity, and catalyst loading) to enhance yield and purity. For example, POCl₃-mediated cyclization in phenolic solvents has been effective for analogous compounds .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positioning and ring structure.
  • X-ray crystallography : Resolve stereochemical ambiguities and validate molecular geometry, as demonstrated for structurally similar dihydroisoquinolines .
  • High-resolution mass spectrometry (HRMS) : Confirm molecular formula and isotopic patterns.
  • FT-IR : Identify functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹ for the lactam moiety) .

Q. How should researchers design initial biological activity screens for this compound?

Prioritize in vitro assays to evaluate:

  • Cytotoxicity : Use cell lines (e.g., MTT assay on cancer cells) to assess antiproliferative effects.
  • Antimicrobial activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria and fungi.
  • Neuroprotective potential : Measure inhibition of reactive oxygen species (ROS) in neuronal cell models. Positive controls (e.g., doxorubicin for cytotoxicity) and dose-response curves are critical for validity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be structured to explore the isopropyl substituent’s role in bioactivity?

  • Synthesize analogs with varying alkyl chain lengths (e.g., methyl, butyl) at the 3-position.
  • Compare pharmacokinetic properties (e.g., logP for lipophilicity) and bioactivity across analogs.
  • Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like kinases or DNA topoisomerases. Studies on similar isoquinolines suggest that bulkier substituents may enhance membrane permeability but reduce solubility .

Q. What strategies address solubility challenges in in vivo models for hydrophobic isoquinoline derivatives?

  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) for aqueous solubility.
  • Nanocarrier systems : Use liposomes or polymeric nanoparticles to improve bioavailability.
  • Co-solvent systems : Employ Cremophor EL or cyclodextrins in dosing formulations. Monitor plasma stability and tissue distribution via HPLC-MS in rodent models .

Q. How can contradictory data on biological activity across studies be resolved?

  • Standardize assay protocols : Control variables like cell passage number, serum concentration, and incubation time.
  • Cross-validate findings : Replicate experiments in independent labs using identical compound batches.
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends. For example, discrepancies in antimicrobial efficacy may arise from strain-specific resistance mechanisms .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action?

  • Kinase profiling : Use kinase inhibition panels to identify potential targets.
  • Transcriptomics : RNA sequencing to detect differentially expressed genes post-treatment.
  • Molecular dynamics simulations : Model interactions with putative targets (e.g., DNA intercalation or enzyme active sites).
  • Knockout models : CRISPR-edited cell lines to validate target dependency .

Q. How should toxicity and safety profiles be assessed preclinically?

  • In silico toxicity prediction : Tools like ProTox-II to flag hepatotoxicity or mutagenicity risks.
  • Ames test : Assess mutagenic potential.
  • Acute toxicity studies : OECD Guideline 423 in rodents, monitoring weight loss, organ histopathology, and biochemical markers (e.g., ALT/AST for liver damage) .

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